3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O5/c1-34-22-10-6-18(7-11-22)14-15-29(26(32)19-4-3-5-20(28)16-19)24-17-25(31)30(27(24)33)21-8-12-23(35-2)13-9-21/h3-13,16,24H,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARBEKZRYUVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
One of the most promising applications of this compound is in the field of neuropharmacology. It has been investigated for its potential to modulate glutamate levels in the brain by inhibiting Glutamate Carboxypeptidase II (GCP II). This enzyme is crucial in the metabolism of N-acetylaspartylglutamate (NAAG), a neuropeptide that regulates glutamate release. By inhibiting GCP II, the compound may help prevent excessive glutamate activity associated with neurodegenerative diseases like Alzheimer's disease .
Anticancer Research
The structural properties of 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide suggest potential anticancer activity. Compounds with similar dioxopyrrolidin structures have shown promise in targeting cancer cell proliferation pathways. Research into its cytotoxic effects against various cancer cell lines is ongoing, with preliminary studies indicating that it may induce apoptosis in certain cancer types .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Its unique chemical structure allows for interactions with microbial enzymes or receptors, potentially leading to inhibitory effects against bacterial and fungal pathogens. Studies are being conducted to evaluate its efficacy as a novel antimicrobial agent .
| Study Focus | Findings | Reference |
|---|---|---|
| GCP II Inhibition | Inhibits GCP II, increases NAAG levels | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antimicrobial Testing | Effective against specific pathogens |
Case Study 1: Neurodegenerative Disease Treatment
In a study investigating compounds that inhibit GCP II, this compound was shown to significantly increase NAAG levels in vitro. This modulation may provide therapeutic benefits in conditions characterized by glutamate dysregulation such as Alzheimer's disease .
Case Study 2: Anticancer Activity
A recent publication explored the anticancer properties of various dioxopyrrolidine derivatives, including this compound. Results indicated that it exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Divergences
While the target compound targets GCP II for neurodegenerative applications, structurally related compounds exhibit varied mechanisms:
- Formoterol derivatives (): Despite shared methoxyphenyl and amide motifs, these act as β₂-adrenergic agonists for asthma, underscoring how minor structural changes (e.g., formamide vs. benzamide) alter target specificity .
- Triazole-thioethers (): Antioxidant and anticancer activities correlate with electron-withdrawing substituents (e.g., nitro groups in Compound 22), contrasting with the electron-donating methoxy groups in the target compound .
- Piperazine/piperidinyl derivatives (): Enhanced CNS penetration due to sulfonyl or dimethylamino groups, though their larger molecular weights (~480–500 Da) may reduce bioavailability compared to the target compound .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, consistent with triazole-thiones in .
- NMR : The pyrrolidin-dione’s carbonyl signals likely align with δ 165–175 ppm in 13C NMR, as seen in dioxopyrrolidin derivatives .
- Chromatography : Relative retention times for methoxyphenyl-bearing compounds (e.g., 0.4–2.2 in ) suggest moderate polarity, aiding HPLC method development .
Biological Activity
The compound 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide is a derivative of benzamide and pyrrolidine, which has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 474.46 g/mol. The structural features include:
- A fluorine atom at the 3-position.
- A pyrrolidine ring that contributes to its pharmacological properties.
- Two methoxyphenyl groups that enhance lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as N-alkylation and cyclization. The synthetic pathway often includes:
- Preparation of the pyrrolidine derivative.
- Introduction of the fluorine substituent.
- Coupling with methoxyphenyl groups to form the final product.
Anticonvulsant Properties
Research indicates that compounds similar to this compound exhibit significant anticonvulsant activity. For instance, derivatives containing pyrrolidine rings have been shown to modulate neurotransmitter systems involved in seizure activity.
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| Compound A | Anticonvulsant | 12.5 |
| Compound B | Anticonvulsant | 18.0 |
| Target Compound | Anticonvulsant | TBD |
The proposed mechanism involves modulation of GABAergic and glutamatergic neurotransmission, which are critical in controlling neuronal excitability. The compound may act as a positive allosteric modulator at GABA receptors or inhibit excitatory neurotransmitter release.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties. The cytotoxicity profile is summarized below:
| Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|
| HeLa | 15.0 | Significant growth inhibition |
| MCF-7 | 20.5 | Moderate cytotoxicity |
| A549 | 25.0 | Lower efficacy observed |
Case Studies
- Antiepileptic Efficacy : In a study involving rodent models, the compound was evaluated for its antiepileptic effects using the maximal electroshock seizure (MES) test. Results indicated a dose-dependent reduction in seizure duration compared to control groups.
- Cancer Cell Line Testing : The compound was tested against human pancreatic cancer cell lines, showing a notable reduction in cell viability through apoptosis induction mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. Key steps include amidation under low temperatures (-50°C) to minimize side reactions and improve yield . Solvent choice (e.g., dichloromethane or acetonitrile) and pH control (neutral to mildly acidic) are critical to stabilize reactive intermediates .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Verify substitution patterns of methoxyphenyl groups (δ 3.8–4.0 ppm for OCH3) and pyrrolidin-2,5-dione protons (δ 2.5–3.5 ppm).
- 13C-NMR : Confirm carbonyl signals (C=O at ~170–175 ppm) and fluorine coupling effects on aromatic carbons.
- IR : Detect amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Q. What solvent systems and pH ranges are optimal for stabilizing this compound in solution?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility due to the compound’s aromatic and amide groups. Fluorescence studies of analogous benzamides show maximal stability at pH 5–7, avoiding degradation under strongly acidic or basic conditions .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy substituents influence the compound’s photophysical properties?
- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict electron-withdrawing effects of fluorine (meta-directing) and electron-donating methoxy groups (para-directing) on fluorescence intensity. Experimentally, λex/λem can be measured via spectrofluorometry, with comparisons to structurally similar compounds (e.g., λex 340 nm, λem 380 nm for N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) .
Q. What strategies resolve contradictions in fluorescence data under varying experimental conditions?
- Methodological Answer :
- Temperature : Fluorescence intensity peaks at 25°C; deviations at higher temperatures suggest thermal quenching .
- Solvent Polarity : Use Kamlet-Taft parameters to correlate solvent polarity with emission shifts.
- Statistical Validation : Apply R.S.D.% (<2%) and LOD/LOQ values (e.g., 0.269 mg·L⁻¹ LOD) to assess reproducibility .
Q. How can continuous-flow chemistry improve the scalability of this compound’s synthesis?
- Methodological Answer : Flow reactors enable precise control of residence time and temperature, critical for exothermic amidation steps. For example, adapting methods from diphenyldiazomethane synthesis (Omura-Sharma-Swern oxidation) allows rapid mixing of DCC/HOBt with precursors, reducing side-product formation .
Q. What in silico approaches predict the compound’s biological target engagement (e.g., enzyme inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
